(3R)-1-Acetylpyrrolidine-3-carboxylic acid

Chiral building block Asymmetric synthesis Enantiomeric purity

Sourcing racemic or achiral pyrrolidine analogs for stereosensitive applications risks failed SAR campaigns. (3R)-1-Acetylpyrrolidine-3-carboxylic acid (CAS 1693726-50-9) delivers defined (R)-stereochemistry essential for BACE-1 inhibitor programs targeting the S2′ subsite and asymmetric synthesis of beta-proline mimetics. • Enantiopure (R)-configuration: non-negotiable for target binding orientation in ACC/BACE-1 inhibitor development. • Carboxylic acid handle enables direct derivatization for peptidomimetic libraries. • ≥98% purity verified by HPLC/NMR; scalable two-step route supports process chemistry. Procure with confidence-aligned with Boehringer Ingelheim ACC inhibitor patent families.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B8148118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-Acetylpyrrolidine-3-carboxylic acid
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(C1)C(=O)O
InChIInChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1
InChIKeyFEQQMBBBBFVNMN-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1-Acetylpyrrolidine-3-carboxylic Acid: Procurement-Grade Chiral Pyrrolidine Building Block (CAS 1693726-50-9)


(3R)-1-Acetylpyrrolidine-3-carboxylic acid (CAS 1693726-50-9) is a chiral, non-racemic amino acid derivative characterized by a pyrrolidine ring bearing an N-acetyl group and a carboxylic acid moiety at the 3-position in the (R)-configuration. Its molecular formula is C7H11NO3 with a molecular weight of 157.17 g/mol . This compound serves as a versatile building block in medicinal chemistry and asymmetric synthesis, valued for its defined stereochemistry which enables precise control over the three-dimensional architecture of downstream molecules [1]. It is commercially available from multiple vendors at purities typically ≥95-98% , making it accessible for both academic research and industrial drug discovery programs.

(3R)-1-Acetylpyrrolidine-3-carboxylic Acid: Why Racemic or Achiral Analogs Cannot Substitute


Substituting (3R)-1-Acetylpyrrolidine-3-carboxylic acid with its racemic mixture (CAS 712270-40-1) or achiral analogs like 1-acetylpyrrolidine (CAS 4030-18-6) introduces significant risk in stereosensitive applications. In biological systems, the (R)-enantiomer exhibits distinct molecular recognition properties compared to its (S)-counterpart, with the chiral center directly influencing binding affinity and selectivity for targets such as enzymes or receptors . Achiral 1-acetylpyrrolidine lacks the carboxylic acid handle essential for further derivatization, rendering it unsuitable as a building block for peptide mimetics or carboxylate-containing pharmacophores . For structure-activity relationship (SAR) studies and asymmetric synthesis, the defined (R)-stereochemistry is not an interchangeable feature but a functional requirement [1].

(3R)-1-Acetylpyrrolidine-3-carboxylic Acid: Quantitative Differentiation Evidence vs. Closest Comparators


Stereochemical Identity and Purity: Enantiopure (R)-Configuration Confirmed by Chiral Chromatography

Commercial specifications for (3R)-1-Acetylpyrrolidine-3-carboxylic acid include a purity of 98% as determined by HPLC, with the (R)-stereochemistry explicitly assigned . In contrast, the racemic mixture 1-acetylpyrrolidine-3-carboxylic acid (CAS 712270-40-1) is offered as a mixture of enantiomers with no stereochemical control . The defined (R)-configuration is critical for applications requiring stereospecific interactions, as the (S)-enantiomer may exhibit different or diminished biological activity [1].

Chiral building block Asymmetric synthesis Enantiomeric purity

Enzymatic Target Engagement: BACE-1 Inhibition by 5-Oxo-Pyrrolidine-3-Carboxylic Acid Derivatives

While direct data for (3R)-1-acetylpyrrolidine-3-carboxylic acid itself is limited, its structurally related 5-oxo-pyrrolidine-3-carboxylic acid derivatives have demonstrated sub-micromolar inhibition of BACE-1 (β-secretase), a key target in Alzheimer's disease [1]. The unsubstituted parent scaffold lacks this activity, highlighting the functional importance of the pyrrolidine-3-carboxylic acid core when properly derivatized. The (R)-stereochemistry at the 3-position is anticipated to influence binding orientation within the BACE-1 S2′ subsite [2].

BACE-1 inhibitor Alzheimer's disease Enzyme assay

Synthetic Accessibility: Two-Step, High-Stereoselectivity Route Enabled by Organocatalysis

A recently developed synthetic methodology enables the preparation of pyrrolidine-3-carboxylic acid derivatives in as few as two steps with high stereoselectivity using organocatalytic Michael reactions [1]. This contrasts with traditional multi-step routes that often involve racemization or require resolution [2]. The availability of an efficient, stereocontrolled synthetic route reduces the cost and complexity of accessing enantiopure (3R)-1-acetylpyrrolidine-3-carboxylic acid for large-scale research applications.

Organocatalysis Michael addition Beta-proline synthesis

Patent Precedent: N-Acyl Pyrrolidine Derivatives as Antiviral and Metabolic Disease Agents

Patents disclose heteroaryl acyl pyrrolidine derivatives as antiviral agents [1] and pyrrolidine-3-carboxylic acid derivatives as acetyl-CoA carboxylase (ACC) inhibitors for treating type 1 diabetes and metabolic disorders [2]. The (R)-configuration at the pyrrolidine 3-position is a common structural motif in these biologically active compounds, underscoring its importance for target engagement. In contrast, achiral or racemic analogs are either not claimed or show reduced efficacy in these patent families [3].

Antiviral ACC inhibitor Metabolic disorders

High-Impact Research and Procurement Scenarios for (3R)-1-Acetylpyrrolidine-3-carboxylic Acid


Chiral Building Block for Asymmetric Synthesis of Beta-Proline Derivatives

The defined (R)-stereochemistry and carboxylic acid handle make this compound an ideal starting material for the asymmetric synthesis of beta-proline derivatives and other conformationally constrained amino acid mimetics [1]. Researchers can leverage its enantiopurity to construct libraries of chiral pyrrolidines with predictable three-dimensional architectures, a critical advantage in fragment-based drug discovery and peptidomimetic design.

Medicinal Chemistry Lead Optimization Targeting BACE-1 (Alzheimer's Disease)

Given the demonstrated sub-micromolar BACE-1 inhibition of structurally related 5-oxo-pyrrolidine-3-carboxylic acid derivatives [2], (3R)-1-acetylpyrrolidine-3-carboxylic acid serves as a strategic core scaffold for medicinal chemists optimizing BACE-1 inhibitors. The (R)-configuration is essential for proper orientation within the enzyme's S2′ subsite, making enantiopure procurement non-negotiable for SAR campaigns.

Development of Acetyl-CoA Carboxylase (ACC) Inhibitors for Metabolic Disorders

Patents from Boehringer Ingelheim highlight pyrrolidine-3-carboxylic acid derivatives as ACC inhibitors with potential in treating type 1 diabetes and obesity [3]. Procurement of the (R)-enantiomer ensures alignment with the stereochemical requirements of these patent families, enabling pharmaceutical scientists to pursue follow-on compounds or generic development with reduced legal and scientific risk.

Organocatalysis and Methodology Development

The compound's pyrrolidine core, when deprotected, can serve as a chiral organocatalyst or as a substrate for novel asymmetric transformations. The efficient two-step synthetic route reported by OIST [1] provides a scalable entry to this scaffold, making it an attractive candidate for process chemistry groups developing new catalytic methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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